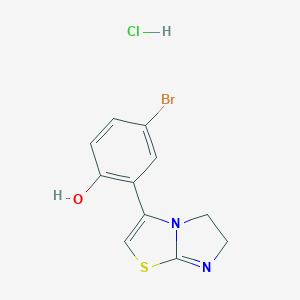

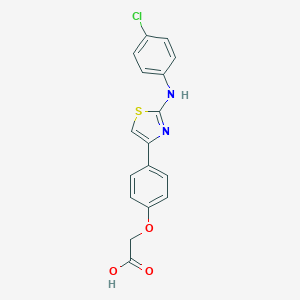

Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, commonly known as clopidogrel, is a medication used to prevent blood clots in people with heart disease, peripheral vascular disease, and cerebrovascular disease. Clopidogrel is a thienopyridine derivative and belongs to the class of antiplatelet agents. It is the second most commonly prescribed antiplatelet agent after aspirin.

Mécanisme D'action

Clopidogrel is a prodrug that requires biotransformation to an active metabolite by the cytochrome P450 (CYP) system in the liver. The active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting their activation and aggregation. This leads to a reduction in platelet-mediated thrombosis and a decrease in the risk of cardiovascular events.

Effets Biochimiques Et Physiologiques

Clopidogrel has been shown to reduce platelet aggregation and activation, leading to a decrease in thrombotic events. Clopidogrel also has anti-inflammatory effects, which may contribute to its cardiovascular protective effects. However, clopidogrel has been associated with an increased risk of bleeding, particularly in patients undergoing invasive procedures.

Avantages Et Limitations Des Expériences En Laboratoire

Clopidogrel is widely used in laboratory experiments to study platelet function and thrombosis. Clopidogrel has several advantages, including its ability to irreversibly inhibit platelet activation and its widespread clinical use. However, clopidogrel has several limitations, including its variable response among patients and the need for biotransformation to an active metabolite.

Orientations Futures

Several future directions for clopidogrel research include the development of more potent and selective P2Y12 inhibitors, the identification of genetic factors that influence clopidogrel response, and the investigation of the effects of clopidogrel on other cardiovascular and non-cardiovascular diseases. Additionally, the role of clopidogrel in combination with other antiplatelet agents and anticoagulants needs further investigation.

Conclusion

Clopidogrel is a widely used antiplatelet agent that has been shown to reduce the risk of cardiovascular events in patients with cardiovascular disease. Clopidogrel irreversibly inhibits platelet activation and aggregation by binding to the P2Y12 receptor on platelets. Clopidogrel has several advantages and limitations in laboratory experiments, and future research directions include the development of more potent and selective P2Y12 inhibitors and the investigation of clopidogrel's effects on other diseases.

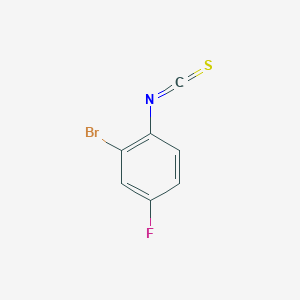

Méthodes De Synthèse

Clopidogrel is synthesized from 2-chloro-4,5-difluorobenzene, which is reacted with thiourea to form 2-chloro-4,5-difluorobenzene thiosemicarbazide. This compound is then reacted with 4,5-dihydrothiazole-2-thiol to form 2-(2-chloro-4,5-difluorophenylamino)-4,5-dihydrothiazol-4-one. The final step involves reacting this compound with 4-(2-hydroxyethyl)phenol to form clopidogrel.

Applications De Recherche Scientifique

Clopidogrel is widely used in clinical practice to prevent thrombotic events in patients with cardiovascular disease. Several clinical trials have shown that clopidogrel reduces the risk of myocardial infarction, stroke, and death in patients with acute coronary syndrome, stable angina, and peripheral arterial disease. Clopidogrel is also used in combination with aspirin in patients with acute coronary syndrome to prevent stent thrombosis.

Propriétés

Numéro CAS |

168127-38-6 |

|---|---|

Nom du produit |

Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)- |

Formule moléculaire |

C17H13ClN2O3S |

Poids moléculaire |

360.8 g/mol |

Nom IUPAC |

2-[4-[2-(4-chloroanilino)-1,3-thiazol-4-yl]phenoxy]acetic acid |

InChI |

InChI=1S/C17H13ClN2O3S/c18-12-3-5-13(6-4-12)19-17-20-15(10-24-17)11-1-7-14(8-2-11)23-9-16(21)22/h1-8,10H,9H2,(H,19,20)(H,21,22) |

Clé InChI |

LVLVXZIMRQHNEJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)Cl)OCC(=O)O |

SMILES canonique |

C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)Cl)OCC(=O)O |

Autres numéros CAS |

168127-38-6 |

Synonymes |

2-[4-[2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl]phenoxy]acetic acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.